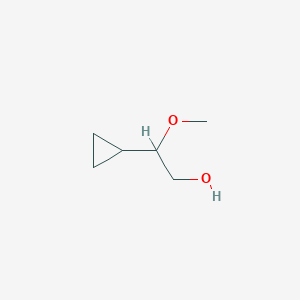

2-Cyclopropyl-2-methoxyethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

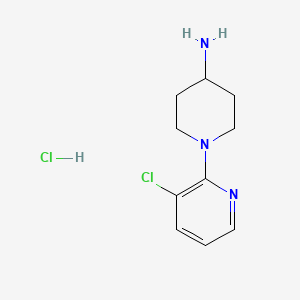

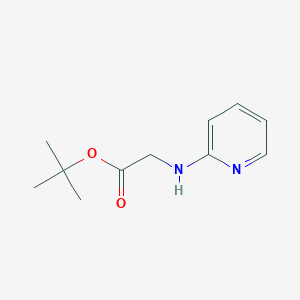

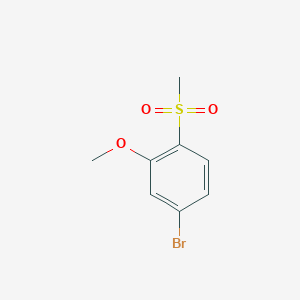

2-Cyclopropyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C6H12O2 . It is also known as CPMEO.

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-methoxyethan-1-ol is represented by the InChI code1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-2-methoxyethan-1-ol include a molecular weight of 116.16 . Unfortunately, specific information about its boiling point, density, and other physical properties was not found in the sources I found .科学的研究の応用

Stereocontrolled Synthesis :

- Research demonstrates stereocontrolled approaches to synthesizing compounds like 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which have potential applications in medicinal chemistry and organic synthesis (Baird, Huber, & Clegg, 2001).

Cyclopropyl Epoxide Reactions :

- A study explored the rearrangements of cyclopropyl epoxides, revealing insights into the formation of various cycloalkene derivatives, which are useful in the development of new synthetic methods (Donnelly & Hoey, 1975).

Chemical Transformations of Cyclopropyl Derivatives :

- Research on the oxygen acidity of ring methoxylated 1,1-diarylalkanol radical cations and their transformations provides valuable insights for the synthesis of complex organic compounds (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Chemoenzymatic Synthesis :

- A study describes the chemoenzymatic route to synthesize key chiral intermediates like (S)-1-Cyclopropyl-2-methoxyethanamine, indicating the potential of biocatalysis in complex organic synthesis (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Photoreduction in Organic Chemistry :

- Investigations into the photoreduction of cycloalkanecarbaldehydes provide insights into the photochemical reactions of organic compounds, useful for understanding photodynamic processes (Funke & Cerfontain, 1976).

Synthesis and Reaction Mechanisms :

- Various studies focus on the synthesis and reaction mechanisms of cyclopropyl derivatives, offering valuable information for the development of new synthetic routes and understanding reaction pathways in organic chemistry. For instance, research on cyclopropyl alkynes as probes to distinguish between vinyl radical and ionic intermediates provides fundamental insights into the behavior of organic molecules (Gottschling et al., 2005).

Catalysis in Organic Synthesis :

- The nickel-catalyzed cross-coupling of anisoles with alkyl Grignard reagents involving C-O bond cleavage demonstrates the role of catalysis in the formation of complex organic molecules (Tobisu, Takahira, & Chatani, 2015).

Safety And Hazards

特性

IUPAC Name |

2-cyclopropyl-2-methoxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDJOJOQCKVGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methoxyethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)